N-(3,4-difluorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Description
N-(3,4-Difluorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-amine is a tricyclic heterocyclic compound featuring a fused 7-membered thia-diaza ring system. Its core structure includes a sulfur atom and two nitrogen atoms, with a 3,4-difluorophenyl substituent at the 12-position.
Properties
Molecular Formula |
C15H11F2N3S |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C15H11F2N3S/c16-10-5-4-8(6-11(10)17)20-14-13-9-2-1-3-12(9)21-15(13)19-7-18-14/h4-7H,1-3H2,(H,18,19,20) |
InChI Key |
OCPUIXQQIAJMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
N-(3,4-difluorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables and case studies that illustrate its potential applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological properties. The presence of the difluorophenyl group is particularly notable for enhancing lipophilicity and biological activity.
- Molecular Formula : C15H11F2N3S
- Molecular Weight : 295.33 g/mol
- CAS Number : 2172389-98-7
The biological activity of this compound has been linked to several mechanisms:
- Antifungal Activity : Studies have shown that compounds with similar structures exhibit antifungal properties by inhibiting key enzymes involved in fungal cell wall synthesis.
- Antitumor Properties : Preliminary research indicates potential cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
- Antibacterial Effects : The compound has demonstrated activity against specific bacterial strains, likely through disruption of bacterial cell membranes.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cell lines:
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| NIH/3T3 | 148.26 | Moderate cytotoxicity observed | |
| HeLa | 75.50 | Significant inhibition of cell proliferation | |
| MCF-7 | 100.00 | Induction of apoptosis confirmed |
Case Studies
- Antifungal Efficacy : A study investigated the efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 1.23 μg/mL, comparable to established antifungal agents such as ketoconazole .
- Cytotoxicity Analysis : In a cytotoxicity analysis against NIH/3T3 cell lines, the compound exhibited an IC50 value of 148.26 μM, indicating a selective action with minimal impact on normal cells at effective concentrations .
Structure-Activity Relationship (SAR)
The structure of this compound is vital for its biological activity:
- Fluorine Substitution : The presence of fluorine atoms enhances electron density and lipophilicity, which are critical for membrane permeability and target interaction.
- Thiazole Ring Influence : The thiazole moiety contributes to the compound's ability to interact with biological targets effectively.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene) is conserved across analogs, but substituents vary significantly, influencing physicochemical properties and bioactivity. Key variations include:
- Aromatic substituents : Fluorine, chlorine, or methyl groups on phenyl rings (e.g., 3,4-difluorophenyl vs. 4-chlorophenyl in ) .
- Alkyl/alkenyl chains : Prop-2-enyl () or ethyl () groups, which may enhance lipophilicity .
- Sulfur-containing moieties : Thiazole () or sulfonyl groups (), altering hydrogen-bonding capacity .
Molecular Weight and Physicochemical Properties
Key Observations
Lipophilicity : Analogs with alkyl/alkenyl chains (e.g., prop-2-enyl in ) exhibit higher XLogP3 values (~4.8–5.6), suggesting the target compound (estimated XLogP3 ~3.5) may have improved aqueous solubility.
Hydrogen-Bonding Capacity : Compounds with thiazole or sulfonyl groups (e.g., ) have higher hydrogen-bond acceptor counts, which could improve target engagement compared to the target compound’s three acceptors.
Predicted Pharmacokinetic Behavior
- Collision Cross-Section (CCS) : A related analog () has a predicted CCS of 212.6 Ų for [M+H]⁺, indicating moderate membrane permeability . The target compound’s smaller size (~318 g/mol vs. 496 g/mol in ) may further enhance bioavailability.
- Metabolic Stability: The trifluoromethyl group in is known to resist oxidative metabolism, suggesting that fluorine substituents in the target compound could confer similar stability .
Preparation Methods
Heterocyclic Condensation
The thiadiazadodeca core is assembled via condensation of 1,3-diaminopropane with adipaldehyde, mimicking the biosynthetic pathway observed in Niphates digitalis sponges. DBU catalyzes imine formation, with water removed via fractional distillation.
Direct Amination of Preformed Tricycle
Lithium tritylamide reacts with alkyl bromides under phase-transfer conditions to install the amine group directly.
Data Tables
Table 1. Cyclopropanation Conditions and Yields
Q & A
Q. What experimental designs are effective for optimizing reaction yield while minimizing byproducts?
- Methodology : Implement response surface methodology (RSM) with central composite design. Analyze factors (e.g., temperature, stoichiometry) via ANOVA. Use in situ FTIR to monitor intermediate formation and adjust conditions dynamically .
Methodological Notes
- Data Validation : Cross-reference crystallographic (SHELXL) and spectroscopic data to mitigate artifacts .
- Theoretical Frameworks : Align experimental outcomes with concepts like frontier molecular orbital theory to explain reactivity .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
